5-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-phenylpentanamide
Description
The compound 5-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-phenylpentanamide features a unique tricyclic core (2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene) linked to a piperazine-ethyl-pentanamide scaffold. This structure combines rigidity from the tricyclic system with conformational flexibility from the piperazine and pentanamide chains. The tricyclic moiety is known to enhance aromatic stacking interactions, while the piperazine group contributes to solubility and target binding versatility . The compound’s synthesis likely involves coupling a bromoalkyl intermediate with substituted piperazines, followed by amidation, as seen in structurally related analogs .
Properties
IUPAC Name |
5-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-phenylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O3/c34-26(30-23-10-2-1-3-11-23)14-4-5-15-31-16-18-32(19-17-31)20-21-33-28(35)24-12-6-8-22-9-7-13-25(27(22)24)29(33)36/h1-3,6-13H,4-5,14-21H2,(H,30,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHCOJPOMVPOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCC(=O)NC2=CC=CC=C2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-phenylpentanamide is a complex organic compound that has garnered interest due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the piperazine moiety is significant as piperazine derivatives are known for their wide range of pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Mechanism of Action : The antimicrobial action is likely mediated through the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
- Case Studies : In vitro tests have shown that derivatives with similar structural features possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of 5-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-y}ethyl)piperazin-1-yl]-N-phenylpentanamide have been explored in various cancer cell lines:
- Cell Viability Studies : Compounds structurally related to this compound have demonstrated dose-dependent cytotoxicity against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer).
| Dose (µM) | A549 Viability (%) | HepG2 Viability (%) |
|---|---|---|
| 200 | 68 | 75 |
| 100 | 92 | 88 |
| 50 | 74 | 96 |
The proposed mechanism involves the interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. Detailed studies are required to elucidate the exact pathways affected by this compound.
Lipophilicity and Drug Design
The lipophilicity of compounds similar to 5-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-y}ethyl)piperazin-1-yl]-N-phenylpentanamide has been evaluated to predict their absorption and distribution in biological systems:
- Quantitative Structure–Activity Relationship (QSAR) : Studies have employed QSAR models to correlate structural features with biological activity and lipophilicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications
- N-[2,4-Dioxo-3-aza-tricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]thio-urea (): Shares the same tricyclic core but replaces the piperazine-pentanamide chain with a thiourea group.
- CAS 42340-37-4 (): Features an 8-nitro substitution on the tricyclic core and an acetamide-phenyl group.
Piperazine and Side-Chain Variations
- N-(quinolin-3-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide (10d) (): Replaces the tricyclic core with a quinolinyl group but retains the piperazine-pentanamide chain. The trifluoromethoxy group enhances lipophilicity and CNS penetration compared to the dichlorophenyl analog (10g) .
- 3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl} derivative ():
Utilizes a butyl linker instead of pentanamide and a methoxyphenyl-piperazine. The shorter chain may reduce conformational flexibility but improve binding to serotonin receptors (5-HTR) .
Functional Group Additions
- N-(5-Cyano-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-3-fluorobenzamide (): Introduces a cyano group and fluorobenzamide, which may enhance kinase inhibition via polar interactions and fluorine’s electronegativity .
Analytical and Computational Comparisons
Spectroscopic Profiling
- ¹H NMR :
Key shifts in the tricyclic core (e.g., δ 8.78–9.35 ppm for aromatic protons) and piperazine (δ 2.46–3.57 ppm) align with analogs like 10d and 11a, confirming structural integrity . - MS/MS Molecular Networking ():
High cosine scores (>0.8) in fragmentation patterns would cluster the compound with other tricyclic derivatives, aiding dereplication .
Computational Similarity Metrics
- Tanimoto and Dice Indexes ():
Structural similarity to kinase inhibitors (e.g., ZINC00027361) could be quantified using MACCS or Morgan fingerprints. A Tanimoto score >0.7 suggests overlapping pharmacophores . - CANDO Proteomic Profiling (): Predicts multi-target interactions by comparing proteomic signatures. Similarity to known 5-HTR or kinase inhibitors would imply shared therapeutic pathways .
Bioactivity and SAR Insights
- Bioactivity Clustering ():
Compounds with similar arylpiperazine-tricyclic scaffolds (e.g., 10d, 11a) cluster in hierarchical models, correlating with serotonin receptor affinity or kinase inhibition . - QSAR Models (): Substituent effects (e.g., trifluoromethoxy vs. dichlorophenyl) can be modeled to predict logP, solubility, and target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
